A Comprehensive Spectroscopic Guide to 3-Phenyl-2-pyrazinecarboxylic acid
A Comprehensive Spectroscopic Guide to 3-Phenyl-2-pyrazinecarboxylic acid
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-Phenyl-2-pyrazinecarboxylic acid (C₁₁H₈N₂O₂), a key heterocyclic compound with significant potential in pharmaceutical and materials science research.[1] As a derivative of pyrazine, a scaffold found in numerous biologically active molecules, understanding its structural and electronic properties is paramount for its application in drug development and chemical synthesis.[2]
This document is designed for researchers, chemists, and quality control professionals. It moves beyond a simple data sheet to explain the why behind the spectral features, offering a predictive but robust characterization based on established principles and data from analogous structures. The methodologies provided are designed to be self-validating, ensuring reliable data acquisition and interpretation.
Molecular Structure and Predicted Spectroscopic Behavior
The unique arrangement of a phenyl group and a carboxylic acid on the pyrazine ring dictates the compound's spectroscopic properties. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group, combined with the aromatic phenyl substituent, creates a distinct electronic environment that is directly observable through NMR, IR, and MS techniques.
Caption: Molecular Structure of 3-Phenyl-2-pyrazinecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The analysis is presented for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid and does not exchange with the acidic proton, allowing for its observation.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to show three distinct regions: the downfield aromatic region for the pyrazine and phenyl protons, and a very downfield, broad signal for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~13.5 - 14.0 | broad singlet | - | 1H | Carboxylic Acid (-COOH) |
| ~8.85 | doublet | J ≈ 2.5 | 1H | Pyrazine H-5 |
| ~8.70 | doublet | J ≈ 2.5 | 1H | Pyrazine H-6 |
| ~7.80 | multiplet | - | 2H | Phenyl H-2', H-6' (ortho) |
| ~7.55 | multiplet | - | 3H | Phenyl H-3', H-4', H-5' (meta, para) |
-
Causality of Chemical Shifts:
-
Carboxylic Acid Proton: The highly deshielded nature of this proton is due to the strong electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its signal is typically broad.
-
Pyrazine Protons: The two protons on the pyrazine ring appear far downfield (δ > 8.5 ppm) due to the anisotropic effect of the aromatic ring and the strong deshielding from the two nitrogen atoms. They are expected to appear as doublets, coupling to each other.[3]
-
Phenyl Protons: The protons on the phenyl ring will be split into two groups. The ortho protons are shifted slightly downfield relative to the meta and para protons due to their proximity to the pyrazine ring.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | Carboxylic Acid Carbonyl (C=O) |
| ~150.0 | Pyrazine C-3 (bearing Phenyl) |
| ~148.0 | Pyrazine C-2 (bearing COOH) |
| ~145.5 | Pyrazine C-5 |
| ~144.0 | Pyrazine C-6 |
| ~135.0 | Phenyl C-1' (ipso) |
| ~131.0 | Phenyl C-4' (para) |
| ~129.5 | Phenyl C-2', C-6' (ortho) |
| ~129.0 | Phenyl C-3', C-5' (meta) |
-
Causality of Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is the most downfield signal due to its sp² hybridization and direct attachment to two oxygen atoms.
-
The pyrazine carbons are all significantly downfield, with the carbons directly attached to the nitrogen atoms and the electron-withdrawing substituents being the most deshielded.
-
The signals for the phenyl carbons are found in the typical aromatic region (δ 120-140 ppm).
-
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR analysis.[3]
-
Instrumentation: A Bruker Avance 400 MHz NMR spectrometer or equivalent.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using a standard pulse program with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse program with a 30-45° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. Accumulate 1024 or more scans as needed.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3050 | Medium | C-H stretch (aromatic) | Phenyl & Pyrazine Rings |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretches | Aromatic Rings |
| ~1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |
| ~760, ~690 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |
-
Interpretation of Key Bands:
-
O-H Stretch: The most characteristic feature will be a very broad absorption band spanning from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4]
-
C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.[5]
-
Aromatic Stretches: Multiple bands in the 1480-1600 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyrazine and phenyl rings.[6]
-
C-H Bends: Strong absorptions below 800 cm⁻¹ are characteristic of the out-of-plane C-H bending modes of the phenyl ring and can confirm its substitution pattern.
-
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrumentation: A PerkinElmer Spectrum Two or equivalent FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label key absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment |
|---|---|---|
| 200 | High | Molecular Ion [M]⁺ |
| 183 | Low | [M - OH]⁺ |
| 155 | Medium | [M - COOH]⁺ |
| 154 | High | [M - HCOOH]⁺ |
| 128 | Medium | [C₉H₆N₂]⁺ (from loss of COOH and HCN) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
-
Interpretation and Fragmentation Pathway:
-
The molecular ion peak [M]⁺ at m/z 200 should be clearly visible and corresponds to the molecular weight of C₁₁H₈N₂O₂ (200.19 g/mol ).[7]
-
A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment at m/z 155.
-
Another common fragmentation is the loss of formic acid (HCOOH, 46 Da) via rearrangement, resulting in a strong peak at m/z 154.
-
The presence of a peak at m/z 77 is a classic indicator of a monosubstituted benzene ring (the phenyl cation).
-
Caption: Proposed key fragmentation pathway for 3-Phenyl-2-pyrazinecarboxylic acid in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
-
Instrumentation: An Agilent LC-MS system with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source.[3][8]
-
Sample Preparation (for LC-MS): Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]
-
Chromatography (Optional but recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
MS Acquisition:
-
Source: Operate the ESI source in both positive and negative ion modes to determine the best ionization. In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 201. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 199.
-
Analysis: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion.
-
Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion (m/z 201 or 199) to induce fragmentation and confirm the structure.[9]
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use high-resolution MS to confirm the elemental composition from the accurate mass measurement.[8]
Conclusion
The synergistic use of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of 3-Phenyl-2-pyrazinecarboxylic acid. The predicted data in this guide, derived from foundational spectroscopic principles and analysis of related structures, offers a robust framework for researchers to confirm the identity, purity, and structure of this valuable chemical entity. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data critical for advancing scientific research.
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